REACTION_SMILES
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[C:24]([O:25][CH:27]=[O:28])(=[O:26])[CH3:29].[c:1]1([CH2:7][CH2:8][CH2:9][CH:10]([C:11](=[O:12])[OH:13])[CH:14]([CH3:15])[NH:16][O:17][CH:18]2[O:19][CH2:20][CH2:21][CH2:22][CH2:23]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:30]1[cH:31][cH:32][n:33][cH:34][cH:35]1>>[c:1]1([CH2:7][CH2:8][CH2:9][CH:10]([C:11](=[O:12])[OH:13])[CH:14]([CH3:15])[N:16]([O:17][CH:18]2[O:19][CH2:20][CH2:21][CH2:22][CH2:23]2)[CH:24]=[O:26])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC=O
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Name
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CC(NOC1CCCCO1)C(CCCc1ccccc1)C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(NOC1CCCCO1)C(CCCc1ccccc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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CC(C(CCCc1ccccc1)C(=O)O)N(C=O)OC1CCCCO1
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Type
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product
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Smiles
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CC(C(CCCc1ccccc1)C(=O)O)N(C=O)OC1CCCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |